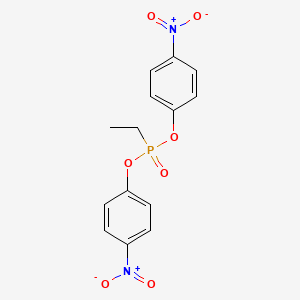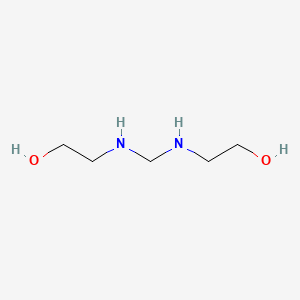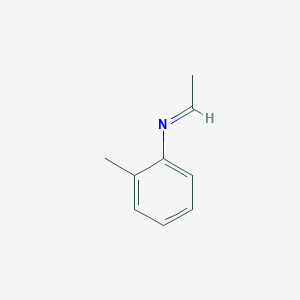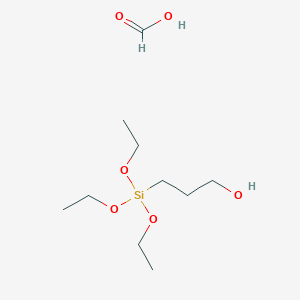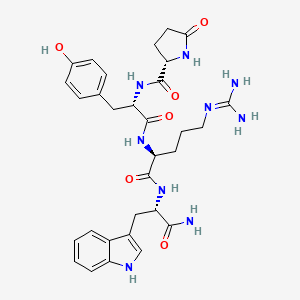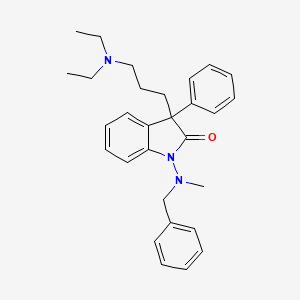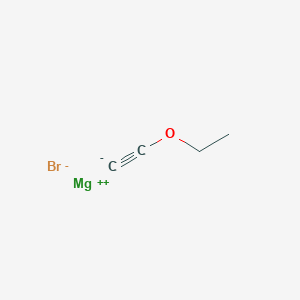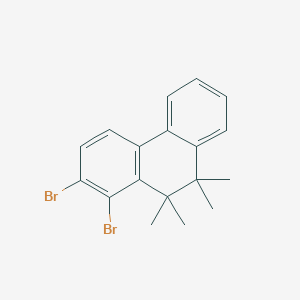![molecular formula C16H15NO3 B14673746 Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- CAS No. 33334-26-8](/img/structure/B14673746.png)
Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- is an organic compound with a complex structure that includes both acetamide and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- typically involves the reaction of 2-methoxybenzoic acid with aniline, followed by acetylation. The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine
In medicine, Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- include:
- Acetamide, N-(2-methoxyphenyl)-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-hydroxyphenyl)-
Uniqueness
What sets Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- apart from these similar compounds is its specific structure, which includes both acetamide and methoxybenzoyl groups
Properties
CAS No. |
33334-26-8 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[2-(2-methoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-14-9-5-3-7-12(14)16(19)13-8-4-6-10-15(13)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
LMILHVLASWPXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



